6-Chloro-2-fluoro-3-methylphenylacetic acid

regioisomer differentiation P2X4 antagonist synthesis positional isomer comparison

P2X4 receptor antagonist programs require the precise 6-chloro-2-fluoro-3-methyl substitution pattern defined in Bayer/Nippon Chemiphar patent literature. Generic regioisomers compromise coupling efficiency and invalidate SAR data. This arylacetic acid building block delivers 97% purity for consistent amide/sulfonamide coupling yields and a LogP of 2.5 for efficient organic-phase recovery during scale-up. Ensure pharmacophore fidelity-procure the exact CAS 261762-93-0 intermediate.

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
CAS No. 261762-93-0
Cat. No. B1362238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-3-methylphenylacetic acid
CAS261762-93-0
Molecular FormulaC9H8ClFO2
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)CC(=O)O)F
InChIInChI=1S/C9H8ClFO2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
InChIKeyWVPCYTGXJQYSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-fluoro-3-methylphenylacetic Acid – Identity & Procurement Classification


6-Chloro-2-fluoro-3-methylphenylacetic acid (CAS 261762-93-0) is a tri-substituted phenylacetic acid derivative with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol [1]. It is classified as an arylacetic acid building block and is primarily valued as a synthetic intermediate in medicinal chemistry, specifically cited as a key reagent for the preparation of aromatic sulfonamide derivatives that function as P2X4 receptor antagonists . Its structural identity—a phenylacetic acid core bearing chlorine at the 6-position, fluorine at the 2-position, and a methyl group at the 3-position—defines its reactivity profile [1].

Role Arylacetic acid building block
Selection Tri-substituted phenylacetic acid scaffold
Context Reported synthetic intermediate for P2X4 antagonist research

6-Chloro-2-fluoro-3-methylphenylacetic Acid – Irreplaceable Substitution Pattern


The precise 6-chloro-2-fluoro-3-methyl substitution pattern on the phenylacetic acid scaffold is not arbitrary; it directly enables downstream synthetic transformations leading to P2X4 antagonist pharmacophores . Simple substitution with other halogenated phenylacetic acid analogs—such as the regioisomer 2-chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9) or the dechlorinated analog 2-fluoro-3-methylphenylacetic acid (CAS 886762-65-8) —would alter the electronic and steric environment at the acetic acid handle, potentially compromising coupling efficiency in sulfonamide formation or altering the binding orientation of the final antagonist molecule. The compound's specific substitution pattern provides a calibrated balance of electron-withdrawing halogen effects and hydrophobic methyl character that is tailored to the synthetic route disclosed in the P2X4 antagonist patent literature .

Target Compound
6-Chloro-2-fluoro-3-methyl substitution pattern
Regioisomer (CAS 261762-92-9)
Positional exchange of Cl/F may alter coupling regiochemistry and final pharmacophore orientation
Dechlorinated analog (CAS 886762-65-8)
Absence of 6-chloro substituent may shift LogP and compromise extraction efficiency

6-Chloro-2-fluoro-3-methylphenylacetic Acid – Key Differentiation Evidence


Regioisomeric Specificity vs. 2-Chloro-6-fluoro Isomer

The target compound 6-Chloro-2-fluoro-3-methylphenylacetic acid (CAS 261762-93-0) is a specific regioisomer distinct from 2-Chloro-6-fluoro-3-methylphenylacetic acid (CAS 261762-92-9). While both share the molecular formula C9H8ClFO2 (MW 202.61), the positional exchange of chlorine and fluorine atoms between the 2- and 6-positions of the phenyl ring alters the electronic environment at the acetic acid moiety and the steric accessibility of the carboxylic acid group . This regioisomeric difference is critical when the compound serves as a building block for P2X4 antagonist aromatic sulfonamides, as the substitution pattern dictates the regiochemistry of subsequent coupling reactions and the final antagonist's three-dimensional pharmacophore orientation .

Regioisomeric specificity
Class-level inference
Positional exchange of Cl and F vs. CAS 261762-92-9; identical formula C9H8ClFO2, distinct InChIKey
Context-dependent: Regiochemistry may direct sulfonamide coupling outcome
Structural identity confirmed by CAS and InChIKey; synthesis outcome requires experimental verification
regioisomer differentiation P2X4 antagonist synthesis positional isomer comparison

Purity Grade Differentiation

Commercially available 6-Chloro-2-fluoro-3-methylphenylacetic acid is offered at two distinct purity grades: 97% minimum purity by Thermo Scientific and 95% by BOC Sciences . The 97%-grade material provides higher assurance for sensitive synthetic applications where trace impurities from incomplete halogenation or residual starting materials could interfere with subsequent coupling steps or generate difficult-to-separate byproducts in the final P2X4 antagonist product.

Purity grade
Cross-study comparable
97% (Thermo Scientific) vs. 95% (BOC Sciences)
Specification review: May support higher coupling yield consistency
Vendor-reported; assay method not detailed
purity comparison vendor specification quality control

LogP Advantage in Extraction and Purification

The computed partition coefficient (XLogP3-AA) for 6-Chloro-2-fluoro-3-methylphenylacetic acid is 2.5 [1], reflecting the combined lipophilic contributions of the chloro, fluoro, and methyl substituents. This LogP value is substantially higher than that of the dechlorinated analog 2-fluoro-3-methylphenylacetic acid (CAS 886762-65-8; C9H9FO2; MW 168.16), which lacks the chlorine atom and is expected to have a lower LogP (approximately 1.5–1.8 based on fragment-based estimation) . The higher LogP of the target compound facilitates cleaner liquid-liquid extraction recovery from aqueous reaction mixtures and improves retention on reversed-phase chromatographic purification, reducing product loss during workup.

LogP advantage
Class-level inference
XLogP3-AA = 2.5; ~0.7–1.0 log units higher than dechlorinated analog
Formulation-context: Supports organic-phase extraction and reversed-phase purification
Computed LogP; extraction behavior inferred from physicochemical principles
LogP hydrophobicity purification efficiency extraction behavior

Documented Application in P2X4 Antagonist Synthesis

6-Chloro-2-fluoro-3-methylphenylacetic acid is explicitly cited as a useful reagent for the preparation of aromatic sulfonamide derivatives that function as P2X4 receptor antagonists . P2X4 receptor antagonism is a validated therapeutic strategy for neuropathic pain, inflammatory pain, and ischemic stroke [1][2]. In contrast, generic halogenated phenylacetic acids such as 4-chlorophenylacetic acid or 2-fluorophenylacetic acid lack this documented link to the P2X4 antagonist patent space, making them less relevant for programs targeting this receptor. The compound's specific substitution pattern matches the arylacetic acid fragment found in multiple patent-exemplified P2X4 antagonist sulfonamide structures [1].

Documented application
Supporting evidence
Explicitly cited for P2X4 antagonist aromatic sulfonamide preparation
Assay context: Reported patent precedent for P2X4-targeted programs
Patent literature reference; generic analogs lack documented utility
P2X4 receptor antagonist aromatic sulfonamide patent intermediate neuropathic pain

6-Chloro-2-fluoro-3-methylphenylacetic Acid – Optimal Application Scenarios


P2X4 Antagonist Sulfonamide Library Synthesis

This compound is the preferred arylacetic acid building block for constructing aromatic sulfonamide derivatives targeting the P2X4 receptor . The specific 6-chloro-2-fluoro-3-methyl substitution pattern matches the structural requirements of patent-exemplified P2X4 antagonists disclosed by Bayer Pharma and Nippon Chemiphar [1]. Medicinal chemistry teams engaged in P2X4-targeted programs for neuropathic pain, inflammatory pain, or ischemic stroke should procure CAS 261762-93-0 specifically, as generic substitution with regioisomers (e.g., CAS 261762-92-9) or less-substituted analogs would alter the pharmacophore and invalidate structure-activity relationship data established in the patent literature.

Scale-Up Synthesis for P2X4 Antagonist Candidates

Process chemistry groups transitioning P2X4 antagonist candidates from milligram discovery scale to multi-gram preclinical supply should select the 97%-purity grade (Thermo Scientific) over the 95%-grade alternative to minimize batch-to-batch variability in amide or sulfonamide coupling yields. The higher LogP (2.5) of this compound relative to des-chloro analogs ensures efficient organic-phase recovery during aqueous workup , a critical factor when processing kilogram quantities where yield losses directly impact cost of goods.

SAR Studies on Halogen Substitution Effects

For SAR campaigns examining the impact of aryl halide substitution on P2X4 antagonist potency, 6-Chloro-2-fluoro-3-methylphenylacetic acid serves as the key intermediate for the chloro-fluoro-methyl triad. The resulting sulfonamide derivatives can be directly compared with analogs derived from 2-fluoro-3-methylphenylacetic acid (CAS 886762-65-8) to isolate the contribution of the 6-chloro substituent to P2X4 receptor binding affinity. The explicit patent linkage provides a baseline of known active structures against which novel analogs can be benchmarked.

Custom Synthesis of P2X4 Chemical Probes

Contract research organizations and academic core facilities offering custom synthesis of P2X4 chemical probes should stock CAS 261762-93-0 as a cataloged intermediate. Its documented utility in the P2X4 antagonist patent space makes it a routinely requested building block, and procurement of the correct regioisomer avoids the risk of delivering inactive final compounds due to positional isomer mix-up—a documented procurement pitfall given the existence of CAS 261762-92-9 (2-chloro-6-fluoro isomer).

Application
Selection Property
Validation Focus
P2X4 antagonist sulfonamide library synthesis
Specific 6-chloro-2-fluoro-3-methyl substitution pattern
Patent-exemplified P2X4 pharmacophore alignment
Scale-up synthesis for P2X4 candidates
97%-purity grade and higher LogP
Coupling yield reproducibility and extraction efficiency
SAR studies on halogen substitution effects
Chloro-fluoro-methyl triad intermediate
Contribution of 6-chloro substituent to receptor binding
Custom synthesis of P2X4 chemical probes
Cataloged intermediate with documented utility
Regioisomer identity confirmation and patent precedent

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